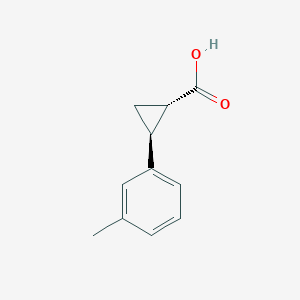![molecular formula C26H23N5O3 B2529209 N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189985-53-2](/img/structure/B2529209.png)
N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a synthetic organic molecule with a complex structure.
- It contains a quinoxaline ring system, a triazolo ring, and an acetamide group.
- The presence of aromatic rings suggests potential biological activity.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed.
Molecular Structure Analysis
- The molecular formula is C~31~H~51~N~5~O~5~ .
- The compound has a cyclohexanecarboxamide backbone.
- The 3,4-dimethylphenyl group and the p-tolyloxy substituent contribute to its overall structure.
Chemical Reactions Analysis
- Without specific data, it’s challenging to discuss chemical reactions.
- However, the presence of functional groups suggests potential reactivity.
Physical And Chemical Properties Analysis
- Density : 1.1±0.1 g/cm³
- Boiling Point : 715.1±60.0 °C at 760 mmHg
- Flash Point : 386.3±32.9 °C
- Polar Surface Area : 87 Ų
- LogP : 1.55
Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques : The compound and its derivatives can be synthesized through various methods. One such method involves iodine-catalyzed reactions or microwave irradiation for the synthesis of related compounds (Vlachou et al., 2023). Another approach includes Ugi four-component reactions and copper-catalyzed tandem reactions (An et al., 2017).
Biological Activities : These compounds demonstrate significant biological activities, such as anti-lipid peroxidation and soybean lipoxygenase inhibition, which are crucial for pharmaceutical applications (Vlachou et al., 2023).
Therapeutic Potential and Chemical Properties
Inotropic Activity : Certain derivatives have been evaluated for their inotropic activity, showing promising results in isolated rabbit heart preparations (Wu et al., 2012).
Anticonvulsant and Antiallergic Properties : Some studies have explored the anticonvulsant and antiallergic potential of triazoloquinoxaline derivatives, indicating their potential in treating neurological and allergic disorders (Loev et al., 1985).
Anticancer Activity : Derivatives of 1,2,4-triazolo[4,3-a]-quinoline have shown anticancer activity, meeting essential structural requirements for this therapeutic action (Reddy et al., 2015).
Adenosine Receptor Antagonism : Some compounds in this class bind to adenosine A1 and A2 receptors, showing potential as rapid-acting antidepressant agents (Sarges et al., 1990).
Structural Analysis and Applications
Structural Aspects : Research on amide-containing isoquinoline derivatives related to N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has been conducted to understand their structural properties and potential applications (Karmakar et al., 2007).
Fluorescence Properties : Certain derivatives exhibit strong fluorescence emission, which can be useful in various analytical and diagnostic applications (Karmakar et al., 2007).
Crystal Structures : The study of crystal structures of these compounds has revealed insights into their molecular interactions and potential applications in material science (de Souza et al., 2015).
Safety And Hazards
- No specific safety data was found. Consult reliable sources for safety information.
Future Directions
- Investigate potential biological activity.
- Explore synthetic modifications for improved properties.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-16-8-12-20(13-9-16)34-25-24-29-30(15-23(32)27-19-11-10-17(2)18(3)14-19)26(33)31(24)22-7-5-4-6-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRITMAFZCACCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

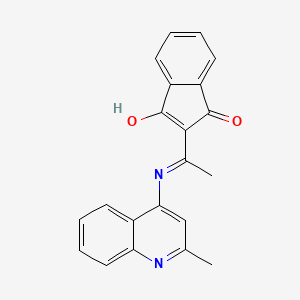
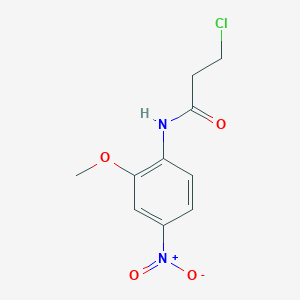
![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)
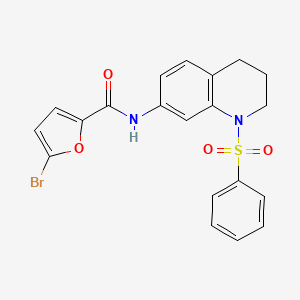
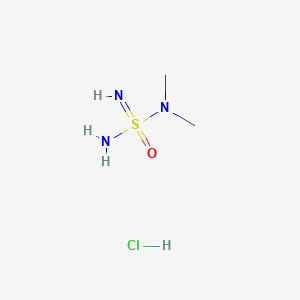
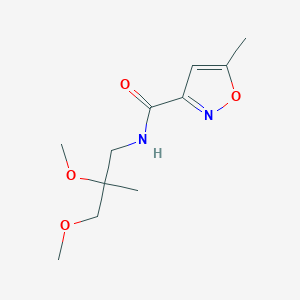
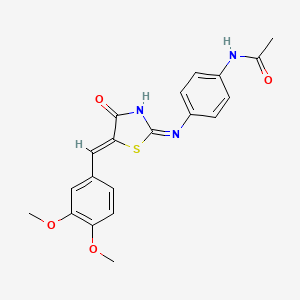
![2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2529138.png)
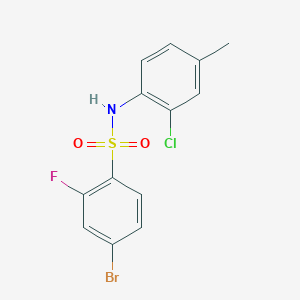
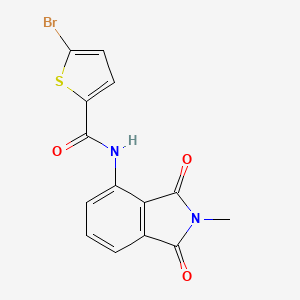
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-cyclohex-3-en-1-ylmethanone](/img/structure/B2529141.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2529142.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2529143.png)
